molecular formula C9H12BrNO2 B13578027 2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol

2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13578027
M. Wt: 246.10 g/mol
InChI Key: IXYTZIZTHWKERK-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2 This compound features a bromine atom, a methoxy group, and an amino alcohol moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2-Methoxyphenol: : The synthesis begins with the bromination of 2-methoxyphenol using bromine in the presence of a catalyst such as iron(III) bromide. This reaction introduces a bromine atom at the ortho position relative to the methoxy group.

  • Amination: : The brominated product is then subjected to an amination reaction. This can be achieved by reacting the brominated compound with an amine, such as ethylenediamine, under basic conditions to introduce the amino group.

  • Hydroxylation: : Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the ethan-1-ol position. This can be done using a hydroxylating agent like sodium hydroxide in an aqueous medium.

Industrial Production Methods

Industrial production of 2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol typically involves large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

  • Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the amino group to form secondary or tertiary amines.

  • Substitution: : The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide, cyanide, or alkoxide ions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated and methoxylated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological macromolecules.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the amino and hydroxyl groups makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol: Similar structure but with different positional isomerism.

    2-Amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol: Chlorine atom instead of bromine.

    2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol: Methoxy group at a different position.

Uniqueness

2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-amino-2-(3-bromo-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-9-6(8(11)5-12)3-2-4-7(9)10/h2-4,8,12H,5,11H2,1H3

InChI Key

IXYTZIZTHWKERK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)C(CO)N

Origin of Product

United States

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